molecular formula C16H14F3NO3 B5738954 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 6130-41-2

4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B5738954
CAS No.: 6130-41-2
M. Wt: 325.28 g/mol
InChI Key: DEDCAMCUCHFFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound that features both ethoxy and trifluoromethoxy functional groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-2-22-13-7-3-11(4-8-13)15(21)20-12-5-9-14(10-6-12)23-16(17,18)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDCAMCUCHFFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976788
Record name 4-Ethoxy-N-[4-(trifluoromethoxy)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6130-41-2
Record name 4-Ethoxy-N-[4-(trifluoromethoxy)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the following steps:

    Formation of the Ethoxybenzamide Core: This can be achieved through the reaction of 4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide core.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic substitution reaction using a trifluoromethoxy reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]amine.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-ethoxy-N-[4-(methoxy)phenyl]benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.